molecular formula C12H18BrNO2 B262049 N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine

N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine

Cat. No.: B262049
M. Wt: 288.18 g/mol
InChI Key: JDEYJIIRWHZAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with bromine and methoxy groups, as well as a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Amination: The brominated intermediate is then reacted with 3-methoxypropylamine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)-N-(3-methoxypropyl)amine.

    Substitution: Formation of N-(5-hydroxy-2-methoxybenzyl)-N-(3-methoxypropyl)amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-N-(3-methoxypropyl)amine: Lacks the bromine substitution, which might affect its reactivity and biological activity.

    N-(5-bromo-2-hydroxybenzyl)-N-(3-methoxypropyl)amine: The hydroxyl group could introduce different chemical properties and reactivity.

    N-(5-bromo-2-methoxybenzyl)-N-(3-hydroxypropyl)amine: The hydroxyl group on the propyl chain might influence its solubility and interactions.

Uniqueness

N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine is unique due to the specific combination of bromine and methoxy substitutions, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18BrNO2/c1-15-7-3-6-14-9-10-8-11(13)4-5-12(10)16-2/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

JDEYJIIRWHZAPS-UHFFFAOYSA-N

SMILES

COCCCNCC1=C(C=CC(=C1)Br)OC

Canonical SMILES

COCCCNCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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